molecular formula C25H45NO9 B609636 N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester CAS No. 2093152-78-2

N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester

Cat. No. B609636
CAS RN: 2093152-78-2
M. Wt: 503.63
InChI Key: CYUDPFZOQSQYJL-UHFFFAOYSA-N
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Description

N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester is a branched alkyne PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.

Scientific Research Applications

Synthetic Intermediates and Building Blocks

The propargyl group in “N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester” is a highly versatile moiety. Its introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The propargyl group can serve as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures .

Development of Novel Organic Precursors

“N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester” can be used for the direct introduction of propargyl groups into heterocyclic rings. This is highly desirable in order to access important and novel organic precursors .

PROTAC Linker

“N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester” is a polyethylene glycol (PEG)-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Drug Discovery

The ability of “N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester” to serve as a PROTAC linker makes it valuable in drug discovery. It can be used in the synthesis of a series of PROTACs, potentially leading to the discovery of new therapeutic agents .

Mechanism of Action

Target of Action

N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester is a branched PEG linker with an alkyne group and a t-butyl ester . The primary targets of this compound are azide-bearing compounds or biomolecules . The alkyne group in the compound reacts with these targets in a copper-catalyzed azide-alkyne Click Chemistry reaction .

Mode of Action

The mode of action of N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester involves a copper-catalyzed azide-alkyne Click Chemistry reaction . This reaction forms a stable triazole linkage between the compound and its targets . The amino group in the compound is also reactive with carboxylic acids, activated NHS esters, and carbonyls .

Biochemical Pathways

The compound is used in the synthesis of protacs , which are designed to degrade specific proteins within cells. This suggests that the compound may affect protein degradation pathways.

Result of Action

The result of the action of N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This reaction is part of the process of synthesizing PROTACs , which are designed to degrade specific proteins within cells.

Action Environment

The action environment of N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester is likely to be within a laboratory setting, given its use in the synthesis of PROTACs . The compound’s stability and efficacy may be influenced by factors such as temperature, pH, and the presence of copper catalysts for the Click Chemistry reaction .

properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonyl-[2-(2-prop-2-ynoxyethoxy)ethyl]amino]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H45NO9/c1-8-12-29-16-18-31-14-10-26(23(28)35-25(5,6)7)11-15-32-19-21-33-20-17-30-13-9-22(27)34-24(2,3)4/h1H,9-21H2,2-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUDPFZOQSQYJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCN(CCOCCOCC#C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H45NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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